![molecular formula C22H23N5O2 B6528992 3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 946273-84-3](/img/structure/B6528992.png)
3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine
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Overview
Description
3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine, also known as EPB-6-P, is an organic compound that has been studied for its potential applications in scientific research. EPB-6-P is a heterocyclic compound, meaning that it is composed of atoms of at least two different elements, which are linked together in a ring structure. EPB-6-P is a promising compound due to its unique properties and potential applications in various fields.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets and cause significant inhibitory effects .
Biochemical Pathways
It’s known that similar compounds have significant activity against mycobacterium tuberculosis h37ra , suggesting they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Similar compounds have been shown to exhibit significant inhibitory activity against mycobacterium tuberculosis h37ra , indicating that they may have a bactericidal or bacteriostatic effect.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine in laboratory experiments include its low cost, its availability, and its ability to bind to proteins and enzymes. The limitations of using this compound in laboratory experiments include its lack of specificity and its potential to interfere with the activity of other compounds.
Future Directions
The potential future directions for 3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields. Additionally, further studies of its potential as an antiviral agent and its potential as a therapeutic agent for various diseases should be conducted. Finally, further studies of its potential to interact with proteins and enzymes should be conducted in order to better understand its mechanism of action.
Synthesis Methods
The synthesis of 3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves the reaction of 2-ethoxybenzoic acid, piperazine, and pyridine. This reaction is conducted in an aqueous medium at a temperature of 80°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the reaction is allowed to proceed for several hours. The reaction yields this compound in a yield of approximately 95%.
Scientific Research Applications
3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has been studied for its potential applications in scientific research. It has been used as a tool to study the mechanisms of protein-protein interactions, as well as to study the pharmacokinetics and pharmacodynamics of drugs. This compound has also been used to study the structure and function of proteins and enzymes. Furthermore, this compound has been studied for its potential as an antiviral agent and as a potential therapeutic agent for various diseases, such as cancer and diabetes.
properties
IUPAC Name |
(2-ethoxyphenyl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-2-29-20-9-4-3-7-17(20)22(28)27-15-13-26(14-16-27)21-11-10-19(24-25-21)18-8-5-6-12-23-18/h3-12H,2,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOTWUUPUJJJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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